Product packaging for Heptanoic acid(Cat. No.:CAS No. 101488-09-9)

Heptanoic acid

Cat. No.: B026006
CAS No.: 101488-09-9
M. Wt: 130.18 g/mol
InChI Key: MNWFXJYAOYHMED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptanoic acid (C7H14O2), also known as enanthic acid, is a seven-carbon saturated medium-chain fatty acid (MCFA) with significant and diverse applications in scientific research. It serves as a critical reagent in the study of biofuel production, where microorganisms such as Clostridium kluyveri utilize it in reverse beta-oxidation pathways to generate medium-chain fatty acids, offering a sustainable alternative to petroleum-based fuels . In metabolic research, this compound is a key precursor to triheptanoin, a therapeutic triglyceride. Its unique catabolism via beta-oxidation yields both acetyl-CoA and propionyl-CoA. The subsequent conversion of propionyl-CoA to succinyl-CoA provides crucial anaplerotic replenishment of the tricarboxylic acid (TCA) cycle, making it a valuable tool for investigating energy metabolism in models of neurological disorders, epilepsy, and metabolic deficiencies . Furthermore, this compound finds utility as a versatile chemical intermediate. It is used in the synthesis of esters for specialty lubricants and fragrances, and serves as a building block in pharmaceutical development. Its mechanism of action also includes the inhibition of phospholipase A2, indicating potential research applications in inflammation and cellular signaling pathways . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3(CH2)5COOH<br>C7H14O2<br>C7H14O2 B026006 Heptanoic acid CAS No. 101488-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptanoic acid
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InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)
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InChI Key

MNWFXJYAOYHMED-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(=O)O
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Molecular Formula

C7H14O2
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DSSTOX Substance ID

DTXSID2021600
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Molecular Weight

130.18 g/mol
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Physical Description

Heptanoic acid appears as a colorless liquid with a pungent odor. Less dense than water and poorly soluble in water. Hence floats on water. Very corrosive. Contact may likely burn skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Flash point near 200 °F., Liquid; Liquid, Other Solid, Clear oily liquid with an unpleasant odor; [Hawley] Clear colorless liquid; [MSDSonline], Liquid, CLEAR OILY LIQUID., colourless oily liquid/ disagreeable rancid, sour, fatty odour
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Boiling Point

432 to 473 °F at 760 mmHg (NTP, 1992), 222.2 °C, 222.00 to 223.00 °C. @ 760.00 mm Hg, 223 °C
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Flash Point

greater than 235 °F (NTP, 1992), 110 °C (open cup) ... 118 °C (closed cup), near 200 °F, >110 °C c.c.
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Solubility

1 to 10 mg/mL at 73 °F (NTP, 1992), Solubility in water = 0.2419 g/100 mL water at 15 °C; soluble in ethanol, ether, DMF, dimethyl sulfoxide., SOL IN ACETONE, NITRIC ACID, Slightyl soluble in carbon tetrachloride; soluble in acetone, In water, 2.82X10+3 mg/L at 25 °C, 2.82 mg/mL, Solubility in water, g/100ml at 15 °C: 0.242, slightly soluble in water; soluble in alcohol, ether, acetone, nitric acid, and dimethyl sulfoxide
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Density

0.92 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9181 at 20 °C/4 °C, Relative density (water = 1): 0.9, 0.915-0.920 (20°/20°)
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Vapor Pressure

1 mmHg at 172 °F ; 100 mmHg at 320 °F; 760 mmHg at 430.7 °F (NTP, 1992), 0.01 [mmHg], 1.07X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.3
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Color/Form

CLEAR OILY LIQUID

CAS No.

111-14-8
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Melting Point

16 °F (NTP, 1992), -7.17 °C, -7.5 °C
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Synthetic Methodologies and Chemical Transformations of Heptanoic Acid

Conventional Chemical Synthesis Routes for Heptanoic Acid

Conventional synthesis methods for this compound often involve reactions that build the seven-carbon chain or modify existing compounds to yield the desired carboxylic acid.

Malonic Ester Synthesis Approach to this compound

To synthesize this compound (a seven-carbon acid) using this method, the starting material is typically diethyl malonate and a five-carbon alkyl halide, such as 1-bromopentane (B41390) libretexts.orgquora.com. The process generally involves treating diethyl malonate with a strong base, such as sodium ethoxide, to form a carbanion intermediate quora.comchegg.comchemistrysteps.com. This nucleophilic carbanion then reacts with the alkyl halide (e.g., 1-bromopentane) in an alkylation step quora.comchemistrysteps.com. The resulting alkylated malonic ester is then subjected to acidic hydrolysis, which converts the ester groups into carboxylic acids quora.comchemistrysteps.com. Finally, heating the dicarboxylic acid intermediate causes decarboxylation, yielding the desired this compound quora.comchemistrysteps.com.

A general scheme for the malonic ester synthesis involves the following steps:

Deprotonation of diethyl malonate with a base (e.g., NaOEt). quora.comchemistrysteps.com

Alkylation of the malonate enolate with an alkyl halide (R-X). quora.comchemistrysteps.com

Acidic hydrolysis of the diester to a dicarboxylic acid. quora.comchemistrysteps.com

Decarboxylation of the dicarboxylic acid upon heating. quora.comchemistrysteps.com

For this compound synthesis, the alkyl halide would be a pentyl halide (R = C5H11-).

Oxidation-Based Synthesis from Aldehydes for this compound Production

Oxidation of aldehydes is a common method for synthesizing carboxylic acids. This compound can be produced by the oxidation of heptanal (B48729) (also known as heptaldehyde or enanthaldehyde), which is a seven-carbon aldehyde orgsyn.orgwikipedia.orgwikipedia.org.

Various oxidizing agents can be employed for this transformation. Examples include oxidation with nitric acid, potassium permanganate (B83412) in alkaline aqueous solution or acetone (B3395972) solution, or potassium dichromate and sulfuric acid orgsyn.org.

One described procedure involves the oxidation of heptaldehyde with potassium permanganate in an acidic aqueous solution orgsyn.org. In this method, heptaldehyde is added to a cooled mixture of water and sulfuric acid. Potassium permanganate is then added gradually while maintaining the temperature within a specific range. After the addition of permanganate is complete, sulfur dioxide can be passed through the solution to clarify it. The this compound can then be separated and purified, for instance, by distillation orgsyn.org. The oxidation of heptanal with oxygen in the presence of a rhodium catalyst at 50°C has been reported to yield this compound in 95% yield wikipedia.org.

The liquid-phase oxidation of n-heptanal to n-heptanoic acid can also be carried out without an added catalyst using oxygen or oxygen-containing gases at temperatures between 0 and 100°C, preferably between 20 and 100°C, and in particular between 40 and 80°C. This process can be conducted in at least two stages with increasing temperatures google.com.

Other Established Chemical Pathways for this compound Synthesis

Beyond the malonic ester synthesis and aldehyde oxidation, other chemical routes have been explored for the synthesis of this compound. One such method involves the carbonation of the reaction product of sodium and 1-chlorohexane (B165106) orgsyn.org.

Another approach involves the oxidation of 1-octene (B94956). Laboratory preparations of enanthic acid (this compound) include the permanganate oxidation of 1-octene wikipedia.org. A study investigated the oxidation of octene-1 by a hydrogen peroxide solution in a two-phase liquid system under phase-transfer catalysis conditions, achieving a yield of nearly 90% at temperatures below 100°C and atmospheric pressure in a single stage without organic solvents researchgate.net. Methyl(tri-n-octyl)ammonium tetra(oxodiperoxotungsto)phosphate has been used as a catalyst in this process researchgate.net.

Advanced Synthetic Approaches for this compound and its Precursors

Advanced synthetic methodologies are increasingly focusing on sustainable and efficient routes, including bio-based production and catalytic processes.

Bio-Based Production Strategies for this compound

There is growing interest in producing this compound from renewable, bio-based feedstocks expertmarketresearch.commarketresearchfuture.com. Castor oil is being explored as a significant renewable source for this compound production expertmarketresearch.com. Ricinoleic acid, a fatty acid found in castor bean oil, particularly its methyl ester (methyl ricinoleate), is a primary commercial precursor to enanthic acid wikipedia.org.

The production process from castor oil typically involves obtaining the methyl ester of ricinoleic acid expertmarketresearch.com. This methyl ester then undergoes pyrolysis, a thermal decomposition process that yields heptanal and 10-undecenoic acid expertmarketresearch.com. The resulting heptanal is subsequently oxidized, for example, using air, to convert it into this compound wikipedia.orgexpertmarketresearch.com.

This compound derived from castor oil is described as a 100% linear chain saturated fatty acid of vegetal origin agrobiobase.com.

Catalytic and Green Chemistry Syntheses of this compound

Catalytic methods and green chemistry principles are being applied to develop more environmentally friendly and efficient routes to this compound. As mentioned earlier, the oxidation of heptanal can be catalyzed by transition metals, such as rhodium wikipedia.orgexpertmarketresearch.com.

The development of water-tolerant solid acid catalysts is an area of research aimed at replacing liquid acid catalysts in esterification reactions, which are relevant to the production of this compound derivatives and potentially the synthesis of the acid itself from precursors researchgate.net. These solid catalysts offer advantages such as milder reaction conditions, reduced equipment corrosion, and easier separation researchgate.net.

Enzymatic methods are also being explored in green chemistry for the synthesis of various compounds, including fatty acid esters mdpi.com. While the direct enzymatic synthesis of this compound from simple precursors is an active area of research, biocatalytic approaches are being investigated for the conversion of hydrocarbons into functionalized molecules, which could potentially be adapted for this compound synthesis sdu.edu.cn. For example, a biocatalytic system has been developed to convert heptane (B126788) into 2-aminothis compound via intermediates including 1-heptanol, heptanal, and this compound, demonstrating the potential of enzymatic cascades for such transformations sdu.edu.cn.

The oxidation of octene-1 using hydrogen peroxide under phase-transfer catalysis conditions, yielding this compound, is another example of a method aligned with green chemistry principles, as it can be carried out without organic solvents in a single stage researchgate.net.

Emerging Methodologies in this compound Organic Synthesis

Emerging methodologies in organic synthesis related to this compound include the titanium-mediated reductive cyclopropanation for the synthesis of 1-aminocyclopropyl-heptanoic acid derivatives. Examples suggest that the chemoselectivity of this cyclopropanation process is influenced by the substituents on the amide group. researchgate.net

Another area involves the development of novel synthesis methods for intermediates suitable for the preparation of statin derivatives, specifically focusing on 7-amino syn 3,5-dihydroxy this compound derivatives. These methods may involve the conversion of specific intermediates, often utilizing protecting groups for hydroxyl and carboxyl functionalities. google.comwipo.intgoogle.com Asymmetric hydrogenation has also been applied to the stereoselective synthesis of diamino-dihydroxy-heptanoic acid derivatives. researchgate.net

The oxidation of α-alkenes, such as octene-1, to aliphatic monocarboxylic acids like this compound under phase-transfer catalysis conditions with hydrogen peroxide represents an emerging green chemistry approach for its synthesis. researchgate.net

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a significant area of its application, leading to compounds with diverse properties and uses. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of these derivatives. ontosight.aiontosight.ai

Esterification Reactions and Polyol Ester Synthesis from this compound

Esterification is a primary method for synthesizing this compound derivatives. This involves reacting this compound with appropriate alcohols, typically in the presence of catalysts. ontosight.ai this compound is widely used in the preparation of esters, such as ethyl heptanoate (B1214049), which are utilized in fragrances and as artificial flavors. atamanchemicals.comatamanchemicals.comarkema.com

A key application of this compound in ester synthesis is the production of polyol esters. atamanchemicals.comatamanchemicals.com These are formed by the reaction of this compound with polyhydric alcohols like neopentyl glycol, trimethylolpropane, and pentaerythritol. chula.ac.thasianpubs.org Sulfuric acid is a common catalyst for this reaction. chula.ac.thasianpubs.org Polyol esters derived from this compound are valuable in synthetic lubricants, particularly in applications requiring low viscosity at low temperatures and low volatility at high temperatures, such as in the automotive, aviation, and refrigeration industries. atamanchemicals.comatamanchemicals.comarkema.comchula.ac.th The synthesis of mixed esters, such as those with dipentaerythritol (B87275) and 2-ethylhexanoic acid, allows for tailoring the physical and chemical properties of the final product for specific applications like lubricants, plastics, and coatings. ontosight.ai Reduced pressure conditions during esterification can enhance the reaction by removing water, favoring product formation. asianpubs.org

This compound can also be esterified with glycerol (B35011) to synthesize triheptanoin (B1683035) (trienanthoin), a triacylglycerol. atamanchemicals.comsigmaaldrich.com

Amide Formation and Related this compound Derivatives

Amide formation from this compound involves the reaction of the carboxylic acid group with an amine. Amides are generally less reactive than other carboxylic acid derivatives. libretexts.orglibretexts.org Amide bonds are commonly formed by reacting an amine with an activated carboxylic acid or an acid chloride. libretexts.orglibretexts.orgnih.gov

This compound amide derivatives are of interest for their potential biological and pharmaceutical applications, including antimicrobial and anticancer properties. ontosight.ai An example is N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)heptanamide. ontosight.ai

Methods for amide coupling, particularly with challenging substrates like electron-deficient amines, have been developed. One protocol involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) with a catalytic amount of HOBt (hydroxybenzotriazole). This method has shown good to excellent yields for the synthesis of functionalized amide derivatives. nih.gov

Synthesis of this compound-Containing Amino Acid Derivatives

The synthesis of derivatives containing both this compound and amino acid moieties is an active area of research. This includes the preparation of 1-aminocyclopropyl-heptanoic acid derivatives through titanium-mediated reductive cyclopropanation of corresponding amides. researchgate.netingentaconnect.com

Another class of this compound-containing amino acid derivatives are 7-amino syn 3,5-dihydroxy this compound derivatives, which are important intermediates in the synthesis of statins. google.comwipo.intgoogle.comacs.org Synthetic routes to these compounds often involve stereoselective methods and the use of protecting groups. google.comwipo.intgoogle.comresearchgate.net For instance, stereoselective synthesis of (2S,6R)-diamino-(5R,7)-dihydroxy-heptanoic acid (DADH), a non-proteinogenic amino acid, has been achieved. researchgate.net

BOC-7-AMINO-HEPTANOIC ACID, an alkane chain with a terminal carboxylic acid and a Boc-protected amino group, is used as a building block in chemical synthesis, particularly for creating conjugates and complex molecules like Proteolysis Targeting Chimeras (PROTACs). lookchem.com The carboxylic acid allows for amide bond formation, while the Boc group provides protection for the amine. lookchem.com

This compound, 2,7-diamino-7-imino-, (+-)- is another example of a this compound derivative with amino and imino groups, which is of interest in biochemical and pharmaceutical contexts. ontosight.ai Its synthesis would likely involve organic chemistry techniques, potentially using amino acid derivatives as starting materials. ontosight.ai

Preparation of Other Functionalized this compound Analogues

Beyond esters and amides, this compound can be transformed into other functionalized analogues. It can be used to synthesize 1-hexene (B165129) via a decarbonylation reaction catalyzed by platinum nanoparticles supported on carbon. sigmaaldrich.com Ketonization of this compound can yield 7-tridecanone (B47724) in the presence of catalysts like MnO2/CeO2 or ZrO2 supported on alumina. sigmaaldrich.com

This compound derivatives can also include structures with additional functional groups such as hydroxyl or keto groups. For example, 2,6-dimethyl-4-oxo-heptanoic acid, an analogue of a constituent found in peppermint oil, can be prepared by oxidizing dihydrotagetone. This compound is useful as a chiral synthon in asymmetric synthesis. google.com The reduction of this oxo acid can lead to the formation of lactones. google.com

Functionalized this compound analogues are also relevant in the synthesis of prostaglandin (B15479496) analogues, where this compound structures are incorporated into more complex molecules with biological activity. researchgate.net

This compound can be converted into heptanoyl chloride, a reactive intermediate used in the synthesis of active substances. arkema.com Sodium heptanoate, a salt derivative, is used as a corrosion inhibitor. atamanchemicals.comarkema.com

Biotechnological Production and Metabolic Engineering of Heptanoic Acid

Microbial Biosynthesis Pathways for Medium-Chain Fatty Acids

The microbial synthesis of heptanoic acid, an odd-chain fatty acid, necessitates the strategic manipulation of cellular metabolism to favor the formation of seven-carbon acyl chains. Two primary metabolic routes, the endogenous fatty acid biosynthesis (FAB) pathway and the heterologous reverse β-oxidation (rBOX) pathway, have been the focus of intensive engineering efforts.

Endogenous Fatty Acid Biosynthesis (FAB) Pathway Modifications for this compound Precursors

The native fatty acid biosynthesis (FAB) pathway in most microorganisms is geared towards the production of even-chain fatty acids, utilizing acetyl-CoA as the primary building block. To steer this machinery towards the synthesis of odd-chain fatty acids like this compound, a key strategy involves providing an alternative starter unit, propionyl-CoA. nih.gov The incorporation of propionyl-CoA initiates the fatty acid elongation cycle, which then proceeds with the addition of two-carbon units from malonyl-CoA, ultimately leading to the formation of odd-chain acyl-ACPs. nih.govresearchgate.net

Metabolic engineering strategies to enhance the intracellular pool of propionyl-CoA are therefore crucial. These can include the introduction of heterologous pathways for propionyl-CoA synthesis from various precursors such as propionate (B1217596), threonine, or succinyl-CoA. nih.gov For instance, exogenous propionate can be converted to propionyl-CoA by acyl-CoA synthetases. researchgate.net

Furthermore, the chain length specificity of the enzymes within the FAB pathway, particularly the β-ketoacyl-ACP synthases (FabH, FabB, and FabF in E. coli), plays a critical role in determining the final fatty acid profile. nih.govnih.gov Engineering these synthases to have a preference for shorter acyl-ACP substrates can lead to the accumulation of medium-chain fatty acids. Additionally, the introduction of chain length-specific thioesterases is a common and effective strategy to release the desired medium-chain fatty acids from their ACP-bound state, thereby driving the metabolic flux towards the production of compounds like this compound. nih.govnih.gov

Engineering StrategyTargetDesired Outcome
Precursor Supply Introduction of propionyl-CoA synthesis pathwaysIncreased availability of the starter unit for odd-chain fatty acid synthesis.
Enzyme Specificity Modification of β-ketoacyl-ACP synthasesAltered chain length preference to favor medium-chain fatty acid production.
Product Release Expression of medium-chain specific thioesterasesEfficient cleavage of heptanoyl-ACP to release free this compound.

Heterologous Reverse β-Oxidation (rBOX) Pathway Engineering for this compound Production

The reverse β-oxidation (rBOX) pathway presents a promising alternative to the FAB pathway for the production of carboxylic acids. nih.gov This pathway essentially operates as the reversal of the fatty acid degradation (β-oxidation) cycle, iteratively elongating an acyl-CoA starter unit with two-carbon units derived from acetyl-CoA. nih.gov A key advantage of the rBOX pathway is its modularity and potential for higher carbon and energy efficiency compared to the FAB pathway. nih.gov

Engineering the rBOX pathway for this compound production involves the assembly of a functional set of core enzymes: a thiolase, a 3-hydroxyacyl-CoA dehydrogenase, an enoyl-CoA hydratase, and a trans-enoyl-CoA reductase. nih.gov The selection of these enzymes from various microbial sources with appropriate substrate specificities is critical for optimizing the pathway towards the desired product. For the synthesis of this compound, propionyl-CoA serves as the starter unit, which is then elongated through three cycles of the rBOX pathway.

rBOX Pathway EnzymeFunctionEngineering Consideration
Thiolase Condenses an acyl-CoA with acetyl-CoAEnzyme selection for efficient initiation with propionyl-CoA and subsequent elongation steps.
3-Hydroxyacyl-CoA Dehydrogenase Reduces the β-keto groupEnsuring high activity and cofactor availability (NADH).
Enoyl-CoA Hydratase Dehydrates the 3-hydroxyacyl-CoASubstrate specificity can influence the chain length of the final product. nih.gov
Trans-enoyl-CoA Reductase Reduces the double bondEfficient regeneration of the acyl-CoA for the next elongation cycle.

Coenzyme A (CoA) Biosynthesis Pathway Regulation for Enhanced this compound Yields

The biosynthesis of CoA from pantothenate (vitamin B5) is a highly regulated process. oup.com Overexpression of key enzymes in the CoA biosynthetic pathway, such as pantothenate kinase, can lead to increased intracellular CoA levels. researchgate.net Furthermore, ensuring a balanced supply of the precursors for CoA synthesis, namely pantothenate, cysteine, and ATP, is also important. researchgate.net

Engineered Microbial Systems for Enhanced this compound Production

The choice of microbial host is a critical factor in the development of a successful biotechnological process for this compound production. Both yeast, such as Saccharomyces cerevisiae, and bacteria, particularly Escherichia coli, have been extensively engineered for the production of fatty acids and their derivatives.

Saccharomyces cerevisiae as a Biocatalyst for this compound

Saccharomyces cerevisiae, a widely used industrial microorganism, offers several advantages for the production of fatty acid-derived chemicals, including its robustness, tolerance to low pH, and the availability of a sophisticated genetic toolbox. aimspress.comnih.gov Engineering S. cerevisiae for this compound production typically involves the overexpression of key genes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACC1) and fatty acid synthases (FAS1 and FAS2). nih.govmdpi.com

To shift production from even-chain to odd-chain fatty acids, strategies to increase the intracellular availability of propionyl-CoA are implemented. This can be coupled with the introduction of a thioesterase with a preference for medium-chain acyl-ACPs to release the this compound product. mdpi.com Alternatively, the heterologous rBOX pathway has been successfully implemented in S. cerevisiae for the production of medium-chain fatty acids. nih.gov

Engineering Target in S. cerevisiaeRationaleReference
Overexpression of ACC1, FAS1, FAS2Increase the overall flux towards fatty acid synthesis. nih.gov
Introduction of propionyl-CoA synthesis pathwaysProvide the starter unit for odd-chain fatty acid production. nih.gov
Expression of medium-chain thioesterasesRelease this compound from the FAS complex. mdpi.com
Implementation of the rBOX pathwayProvide an alternative, potentially more efficient, route to this compound. nih.gov

Escherichia coli and Other Bacterial Platforms for this compound Production

Escherichia coli is another popular host for metabolic engineering due to its rapid growth, well-characterized genetics, and ease of genetic manipulation. nih.govnih.gov The production of this compound in E. coli follows similar principles to those in yeast, involving the enhancement of precursor supply and the modification of biosynthetic pathways. nih.gov

The type II fatty acid synthase system of E. coli, where the enzymes are expressed as individual proteins, offers a degree of modularity that can be advantageous for engineering. nih.gov For example, specific enzymes in the pathway, such as 3-hydroxy-acyl-ACP dehydratase (FabZ), can be overexpressed to increase the production of medium-chain fatty acids. nih.gov The knockout of genes involved in fatty acid degradation (e.g., fadD) is a common strategy to prevent the loss of the final product. researchgate.net

The rBOX pathway has also been extensively studied and optimized in E. coli for the production of various chemicals, including medium-chain fatty acids. nih.gov By providing an exogenous source of propionate, engineered E. coli strains can be directed to produce odd-chain fatty acids like this compound. researchgate.net Other bacterial platforms, particularly those that naturally produce odd-chain fatty acids or have a high flux through pathways that generate propionyl-CoA, are also being explored as potential hosts for this compound production. nih.gov

Engineering Target in E. coliRationaleReference
Overexpression of FAB pathway enzymes (e.g., FabZ)Enhance the production of medium-chain fatty acid precursors. nih.gov
Deletion of fatty acid degradation genes (e.g., fadD)Prevent the breakdown of the this compound product. researchgate.net
Implementation and optimization of the rBOX pathwayEstablish an efficient pathway for this compound synthesis from propionyl-CoA and acetyl-CoA. nih.gov
Co-expression of acetyl-CoA carboxylase and thioesteraseIncrease the supply of malonyl-CoA and facilitate product release. researchgate.net

Strategies for Overcoming Biocatalyst Inhibition by Carboxylic Acids in this compound Fermentation

The fermentative production of this compound is often hindered by the inherent toxicity of carboxylic acids to the microbial biocatalysts. nih.gov As the concentration of this compound accumulates in the fermentation broth, it can inhibit microbial growth and metabolic activity, thereby limiting product titers, yields, and productivities. nih.govnih.gov Key inhibitory effects include the disruption of cell membranes and the acidification of the cytoplasm. nih.govnih.gov To address these challenges, several strategies have been developed, broadly categorized into metabolic engineering of the biocatalyst and process engineering solutions, particularly in situ product recovery (ISPR).

Metabolic engineering approaches aim to enhance the intrinsic tolerance of the microorganism to carboxylic acids. One primary target is the cell membrane, as a key site of damage. nih.gov Strategies involve modifying the composition and properties of the cell membrane, such as its fluidity, integrity, and hydrophobicity, to make it more robust against the disruptive effects of carboxylic acids. nih.govnih.gov Another critical strategy is to enhance the microbe's ability to export the toxic product out of the cell. This can be achieved by overexpressing native or heterologous transporter proteins, such as ATP-binding cassette (ABC) transporters, that actively pump the carboxylic acids out of the cytoplasm, preventing their intracellular accumulation. nih.govnih.gov For instance, the transporter Pdr12 in Saccharomyces cerevisiae is known to confer resistance to some carboxylic acids. nih.govnih.gov Furthermore, engineering the central metabolism to improve the supply of energy (ATP) and reducing power (NADPH) can help the cells cope with the stress induced by carboxylic acid exposure and fuel the energy-dependent export mechanisms. nih.govmdpi.com

Process engineering strategies, primarily in situ product recovery (ISPR), focus on continuously removing this compound from the fermentation broth as it is produced. ugent.bemdpi.com This keeps the concentration of the acid in the vicinity of the microorganisms below the inhibitory threshold, thereby maintaining cell viability and productivity. mdpi.com Several ISPR techniques have been explored for carboxylic acid fermentation. nih.govnih.gov

Liquid-liquid extraction is a widely studied ISPR method where an organic solvent is used to selectively extract the carboxylic acid from the aqueous fermentation broth. mdpi.comnih.gov The choice of solvent is critical; it must have a high affinity for this compound, be immiscible with water, non-toxic to the microorganism, and easily separable from the product for recovery. mdpi.com Reactive extraction, a subset of liquid-liquid extraction, involves an extractant (like an amine) in the organic phase that reacts with the carboxylic acid, significantly increasing the extraction efficiency. researchgate.net

Adsorption is another technique where solid adsorbents, such as resins or activated carbon, are used to bind the carboxylic acid, removing it from the broth. nih.gov The product can later be recovered by desorbing it from the solid matrix.

Membrane-based separation processes, such as membrane-supported reactive extraction, offer a way to separate the biocatalyst from the extraction solvent, reducing solvent toxicity. researchgate.net In this setup, a microporous membrane acts as a barrier between the fermentation broth and the organic solvent, allowing the acid to pass through while retaining the microbial cells. researchgate.net

The implementation of these strategies can significantly improve the performance of this compound fermentation processes.

Strategy TypeSpecific ApproachMechanism of ActionKey Considerations
Metabolic Engineering Membrane ModificationAlters membrane composition (e.g., fatty acid saturation), fluidity, and hydrophobicity to increase robustness against acid-induced damage. nih.govnih.govRequires extensive genetic modification and may have unintended effects on other cellular functions.
Transporter OverexpressionActively pumps carboxylic acids out of the cell, preventing intracellular accumulation and acidification. nih.govnih.govRequires identification of suitable transporters and sufficient cellular energy (ATP) to power them.
Energy Metabolism EngineeringIncreases the supply of ATP and NADPH to cope with cellular stress and fuel export pumps. nih.govBalancing metabolic fluxes to avoid draining resources from the production pathway.
Process Engineering (ISPR) Liquid-Liquid ExtractionA biocompatible organic solvent continuously removes this compound from the fermentation broth. mdpi.comnih.govSolvent selection is crucial to ensure high extraction efficiency and low toxicity to the biocatalyst. mdpi.com
AdsorptionSolid adsorbents bind the product, which is later recovered through a desorption step. nih.govAdsorbent capacity, selectivity, and the efficiency of the regeneration process are key factors.
Membrane-Based ExtractionA membrane separates the cells from an organic extractant, reducing solvent toxicity while allowing product removal. researchgate.netMembrane fouling and long-term stability can be challenging.

Valorization of Renewable Resources for Biotechnological this compound Production

The shift towards a bio-based economy necessitates the use of renewable and sustainable feedstocks for chemical production. Biotechnological synthesis of this compound is well-aligned with this goal, utilizing various non-food, waste, and byproduct streams as carbon sources. nih.govrepec.org This approach not only reduces reliance on petrochemicals but also adds value to materials that might otherwise be considered waste. researchgate.nettudelft.nl

Lignocellulosic Biomass: Composed of cellulose, hemicellulose, and lignin, lignocellulosic biomass from agricultural residues (e.g., corn stover, sugarcane bagasse) and forestry waste is an abundant and low-cost feedstock. repec.orgmdpi.com The production of carboxylic acids from this resource involves pretreatment to break down the complex structure, followed by enzymatic hydrolysis to release fermentable sugars (like glucose and xylose). mdpi.commdpi.com These sugars are then converted into volatile fatty acids, including this compound, by specific microbial consortia or engineered monocultures through a process known as the carboxylate platform. mdpi.com

Crude Glycerol (B35011): The rapid growth of the biodiesel industry has led to a surplus of crude glycerol, its primary byproduct. nih.gov This glycerol-rich stream has emerged as a promising feedstock for various microbial fermentations. researchgate.net The oleaginous yeast Yarrowia lipolytica is particularly adept at utilizing crude glycerol to produce lipids and fatty acids. nih.govresearchgate.netsemanticscholar.org Through metabolic engineering, this yeast can be tailored to synthesize specific fatty acids, including those that can be precursors to or directly be this compound. researchgate.netfrontiersin.org

Waste Oils and Fats: Waste cooking oils, animal fats, and soapstocks from vegetable oil refining represent lipid-rich feedstocks for microbial conversion. researchgate.netbiorxiv.org Microorganisms such as Pseudomonas putida can utilize these oils as their sole carbon source. researchgate.netgdddrjournal.com They secrete lipases that break down the triglycerides in the oil into glycerol and free fatty acids. biorxiv.org These fatty acids are then metabolized through the β-oxidation pathway, which can be engineered to accumulate medium-chain fatty acids like this compound. The use of waste cooking oil, for instance, has been demonstrated for the production of rhamnolipids, which involves fatty acid metabolism. nih.gov

Castor Oil: Castor oil is a unique vegetable oil containing a high percentage of ricinoleic acid. This C18 hydroxy fatty acid can be chemically or biochemically cleaved to produce valuable C7 and C11 compounds. expertmarketresearch.com Specifically, the pyrolysis or oxidative cleavage of ricinoleic acid or its methyl ester yields heptanal (B48729), which can then be easily oxidized to form this compound. expertmarketresearch.com This makes castor oil a direct and renewable precursor for this compound production. expertmarketresearch.com

The table below summarizes research findings on the use of various renewable resources for producing carboxylic acids and related products, illustrating the potential for this compound synthesis.

FeedstockMicroorganismProduct(s)Titer / YieldReference
Crude GlycerolEngineered Yarrowia lipolyticaSuccinic Acid160 g/L researchgate.net
Crude GlycerolEngineered Yarrowia lipolyticaPolyunsaturated Fatty Acids3-fold improvement in C18:2 synthesis nih.gov
Lignocellulosic HydrolysateMegasphaera elsdeniiButyric & Hexanoic Acid17 g/L dntb.gov.ua
Glucose & Lignocellulosic HydrolysateMegasphaera elsdeniiButyric & Hexanoic Acid57.2 g/L (extracted fraction from glucose) dntb.gov.ua
Waste Cooking OilPseudomonas putidaRhamnolipid8.8 g/L researchgate.net
Waste Cooking OilPseudomonas aeruginosa WO2Rhamnolipid3.03 g/L nih.gov

Biochemical and Biological Roles of Heptanoic Acid in Living Systems

Occurrence and Distribution in Biological Matrices

Heptanoic acid is distributed across different biological matrices, including plants, microorganisms, and animal tissues and fluids.

This compound as Microbial Metabolic Products and in Microbial Interactions

Microorganisms are known to produce carboxylic acids, including medium-chain fatty acids like this compound, through fermentation. researchgate.netfrontiersin.org Engineered microbes such as Escherichia coli and Saccharomyces cerevisiae can be used for the fermentative production of such compounds. frontiersin.orgresearchgate.net

This compound can be produced by microorganisms through chain elongation processes. For example, studies have reported the production of this compound from propionic acid and ethanol (B145695) using chain elongation by microbial communities. researchgate.net Specific microbial consortia, including bacteria like Caproiciproducens sp., C. kluyveri, Clostridium sp., and Sporanaerobacter sp., possess enzymes required for pathways like the reverse β-oxidation pathway, which can be involved in the generation of medium-chain fatty acids. researchgate.net

Research has shown that in microbial communities involved in fermentation, such as those in Chinese strong-flavor liquor production, this compound is present and its content can be significantly higher in certain fermentation processes. nih.gov Butyric acid and hexanoic acid produced by bacteria like Clostridium and Caproiciproducens are important precursors for the formation of esters like ethyl hexanoate, suggesting a role for these fatty acids in the complex metabolic interactions within microbial ecosystems. nih.gov

Medium-chain fatty acids, including hexanoic, octanoic, and lauric acids, have demonstrated antimicrobial activity against oral microorganisms, although their effectiveness against Candida albicans was limited compared to oral bacteria. nih.gov While this compound is not explicitly listed as having antimicrobial activity in this specific search result, its classification as a medium-chain fatty acid suggests a potential for similar interactions within microbial communities. atamanchemicals.comnih.gov Interestingly, fatty acids produced as metabolic end-products by certain bacteria were found to be inactive against the producing species but inhibited the growth of other microorganisms, highlighting the complex nature of these interactions. nih.gov

Detection of this compound in Biological Fluids and Tissues

This compound has been detected in various biological fluids and tissues in animals. It is listed as being present in biofluids and excreta such as feces, saliva, and urine. foodb.ca It has also been found in organs and components like the kidney, as well as within cells and elements, including the extracellular space, membrane, cell membrane, cytoplasm, and adiposome. foodb.ca

Techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) are used for the determination of organic compounds, including fatty acids, in animal tissues. nemi.gov Sample requirements for such analyses can include tissues (animal/plant) and cells. nemi.govcreative-proteomics.com

While specific quantitative data for this compound levels in various biological fluids and tissues from the provided search results are limited, its detection in these matrices indicates its presence and potential involvement in metabolic processes within living organisms.

Enzymatic Transformations and Biotransformation Pathways of this compound

This compound undergoes significant enzymatic transformations and participates in key biotransformation pathways, particularly in energy metabolism.

β-Oxidation and Anaplerotic Contribution to TCA Cycle via this compound Metabolism

Fatty acid β-oxidation is the primary pathway for the degradation of fatty acids to produce energy, occurring mainly in the mitochondria. funakoshi.co.jpnih.govmdpi.compressbooks.pub This cyclic process involves a series of four enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA units. funakoshi.co.jpnih.govmdpi.com

This compound, being an odd-chain fatty acid, undergoes β-oxidation in a similar manner to even-chain fatty acids. echemi.commdpi.comaklectures.com However, the key difference lies in the final products. While even-chain fatty acids are completely degraded into acetyl-CoA molecules, the β-oxidation of an odd-chain fatty acid like this compound yields acetyl-CoA molecules and a single molecule of propionyl-CoA (a three-carbon unit) in the final cycle. echemi.commdpi.comaklectures.comnih.gov

The propionyl-CoA produced from this compound metabolism is then converted into succinyl-CoA through a three-step process involving the enzymes propionyl-CoA carboxylase, methylmalonyl-CoA racemase, and methylmalonyl-CoA mutase. aklectures.com This conversion is significant because succinyl-CoA is an intermediate of the tricarboxylic acid (TCA) cycle. aklectures.comnih.gov

The entry of succinyl-CoA into the TCA cycle is an example of an anaplerotic reaction. Anaplerosis refers to the process of replenishing the intermediates of the TCA cycle, which are constantly being drawn off for various biosynthetic pathways. nih.govnih.govresearchgate.netresearchgate.netvedantu.com The metabolism of heptanoate (B1214049), through the production of propionyl-CoA and its conversion to succinyl-CoA, directly replenishes TCA cycle intermediates. nih.govresearchgate.net This is in contrast to the metabolism of even-chain fatty acids like octanoic acid, which only yield acetyl-CoA, and while acetyl-CoA fuels the TCA cycle, its metabolism does not result in a net increase in TCA cycle intermediates as the carbons are released as CO2. nih.govresearchgate.net

Studies using stable isotope tracing have demonstrated that heptanoate contributes carbon to the TCA cycle, confirming its direct anaplerotic effect. researchgate.net This anaplerotic contribution of heptanoate is thought to be a key mechanism by which triglycerides containing heptanoate (like triheptanoin) exert their therapeutic effects in certain metabolic disorders by helping to maintain TCA cycle function. nih.govnih.govresearchgate.net

The β-oxidation pathway involves several steps:

Activation of the fatty acid to its CoA derivative by fatty acyl-CoA synthetase. pressbooks.pubfrontiersin.org

Transport of the fatty acyl-CoA into the mitochondria, often involving carnitine palmitoyltransferase (CPT) system for long-chain fatty acids. Medium-chain fatty acids may be activated on peroxisome membranes and transported into peroxisomes for β-oxidation, or directly enter mitochondria. nih.govpressbooks.pubfrontiersin.org

A cycle of four reactions: dehydrogenation (producing FADH2), hydration, dehydrogenation (producing NADH), and cleavage (releasing acetyl-CoA). funakoshi.co.jpnih.govmdpi.compressbooks.pub This cycle repeats until the fatty acid is completely broken down.

For this compound (C7), the process would involve multiple cycles of β-oxidation, each releasing acetyl-CoA, until the final three-carbon unit (propionyl-CoA) remains. This propionyl-CoA is then converted to succinyl-CoA, entering the TCA cycle. mdpi.comaklectures.comnih.gov

Fatty Acid Synthase (FAS) Mechanisms in this compound Biosynthesis

Fatty acid synthesis (FAS) is the process by which fatty acids are created from smaller precursors, primarily acetyl-CoA and malonyl-CoA. mdpi.comwikipedia.orglibretexts.orgwikipedia.orgrero.chcsun.edu This process occurs in the cytosol in animals and some fungi, and in bacteria and plant plastids by different FAS systems. wikipedia.orgwikipedia.orgrero.chcsun.edu

The biosynthesis of fatty acids involves a series of iterative reactions where two-carbon units are sequentially added to a growing chain. libretexts.orgwikipedia.orgrero.chcsun.edu In many organisms, including vertebrates, fatty acid synthesis is carried out by a large multienzyme complex called fatty acid synthase (FAS). wikipedia.orglibretexts.orgwikipedia.orgrero.chcsun.edu This complex contains multiple enzymatic activities required for the entire process. wikipedia.orglibretexts.orgwikipedia.org

The standard product of mammalian FAS I is palmitate (C16:0), a long-chain saturated fatty acid. wikipedia.orgwikipedia.orgcsun.edu However, some FAS systems, particularly bacterial and plant FAS II systems, allow for the formation of medium-chain fatty acids through early chain termination, often mediated by thioesterases that have a preference for releasing shorter acyl chains from the FAS complex. mdpi.comwikipedia.org

While the general mechanism of fatty acid synthesis involves the stepwise addition of two-carbon units derived from malonyl-CoA to an initiating acetyl-CoA primer, the biosynthesis of odd-chain fatty acids like this compound (C7) requires a different initiation mechanism. libretexts.orgcsun.edu Instead of starting with acetyl-CoA (a two-carbon primer), the synthesis of odd-chain fatty acids typically begins with a propionyl-CoA (a three-carbon) primer. researchgate.net Subsequent elongation then proceeds by the addition of two-carbon units from malonyl-CoA, resulting in a fatty acid with an odd number of carbons.

Pathways for the production of propionyl-CoA as a precursor for odd-chain fatty acid synthesis have been engineered in microorganisms. researchgate.net One such pathway involves the conversion of dihydroxyacetone phosphate, a glycolytic intermediate, to 1,2-propanediol, which is then converted to propionyl-CoA through the action of specific enzymes. researchgate.net The propionyl-CoA can then condense with acetyl-CoA, followed by reduction and dehydration steps catalyzed by FAS enzymes, to form odd-chain fatty acids. researchgate.net

In plants, while FAS-mediated synthesis is primarily associated with longer, even-chain fatty acids, alternative pathways like alpha-ketoacid elongation are suggested for the biosynthesis of some short and medium-chain fatty acids, including those with odd numbers of carbons. pnas.orgresearchgate.net These pathways utilize carbon skeletons from modified amino acid metabolism rather than the standard FAS mechanism involving acetyl-CoA and malonyl-CoA condensation. pnas.orgresearchgate.net

The FAS mechanism involves several key steps:

Initiation: An acyl primer (e.g., acetyl-CoA or propionyl-CoA) is loaded onto the acyl carrier protein (ACP) or a specific binding site on the FAS enzyme. mdpi.comlibretexts.orgwikipedia.orgcsun.edu

Elongation: Malonyl-CoA is decarboxylated, and the resulting two-carbon unit is condensed with the growing acyl chain attached to ACP. mdpi.comlibretexts.orgwikipedia.orgcsun.edu

Reduction and Dehydration: The β-keto group formed after condensation is reduced, dehydrated, and then reduced again to yield a saturated acyl chain that is two carbons longer. libretexts.orgwikipedia.org

Translocation: The elongated acyl chain is typically transferred to a different site on the FAS or remains attached to ACP for the next cycle of elongation. libretexts.orgcsun.edu

Termination: Once the desired chain length is reached, the fatty acid is released from the FAS complex, often by the action of a thioesterase. mdpi.comwikipedia.orgwikipedia.org

For this compound biosynthesis via the FAS pathway, the initiation step would likely involve propionyl-CoA as the primer, followed by two cycles of elongation with malonyl-CoA to add four carbons, resulting in a seven-carbon chain.

Table of Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound8094
Acetyl-CoA444108
Propionyl-CoA65516
Succinyl-CoA65521
Malonyl-CoA64509
Palmitate985
Octanoic acid370
Butyric acid264
Hexanoic acid881
Lauric acid3893
Salicylic acid338
Jasmonic acid5280381
Dihydroxyacetone phosphate751
1,2-Propanediol1030

Data Table: β-Oxidation Products of this compound

SubstrateEnzyme SystemProductsNotesSource
This compoundβ-OxidationAcetyl-CoA (2 molecules), Propionyl-CoA (1 molecule)Occurs in mitochondria. Propionyl-CoA is converted to succinyl-CoA. echemi.commdpi.comaklectures.comnih.gov

Data Table: Anaplerotic Contribution to TCA Cycle

Fatty Acid TypePrimary Oxidation Product(s)TCA Cycle Entry Point(s)Anaplerotic EffectSource
Even-chainAcetyl-CoACondenses with oxaloacetate to form citrateNo net increase in TCA cycle intermediates nih.govresearchgate.net
Odd-chain (e.g., Heptanoate)Acetyl-CoA, Propionyl-CoAAcetyl-CoA enters via citrate; Propionyl-CoA converted to succinyl-CoADirectly replenishes TCA cycle intermediates via succinyl-CoA aklectures.comnih.govresearchgate.net

Other Biocatalytic Modifications Involving this compound

This compound can be involved in various biocatalytic modifications, particularly in the synthesis of esters. Enzymes, such as lipases, can catalyze the esterification of this compound with alcohols to produce heptanoate esters uminho.pt. For instance, a chemically modified lipase (B570770) from Thermomyces lanuginosus has demonstrated the ability to produce heptyl heptanoate through esterification uminho.pt. This process can occur in the presence of organic solvents or under solvent-free conditions uminho.pt.

Biocatalytic processes can also produce this compound. Some microorganisms are capable of producing this compound through fermentation pathways. For example, certain Clostridium species can produce this compound from carbon sources like ethanol and propionic acid through the ethanol-carboxylate fermentation pathway google.comgoogle.com. This biotechnological approach offers an alternative to traditional chemical synthesis methods, which can be less efficient and environmentally impactful google.com.

Furthermore, this compound can be a substrate in microbial metabolism leading to the formation of other compounds. For instance, certain soil bacteria, including Pseudomonas aureofaciens, P. fluorescens, and P. putida, can excrete 3-oxopentanoate (B1256331) when grown on this compound as a carbon source nih.gov. This process involves the enzymatic decarboxylation of 3-oxopentanoate to yield butanone nih.gov.

Role of this compound in Inter-species Interactions and Microbial Ecology

This compound and other medium-chain fatty acids can influence inter-species interactions and microbial ecology in various environments. In plants, this compound has been shown to induce resistance against certain bacteria and fungi atamanchemicals.comatamankimya.com. This suggests a role in plant defense mechanisms against pathogens atamanchemicals.comatamankimya.com. While the exact mechanisms can vary, fatty acids are suspected to interact with the cell membrane of fungal cells, leading to altered membrane fluidity and leakage of intracellular components ijpbs.com.

In microbial communities, fatty acids, including medium-chain fatty acids like this compound, can exhibit antimicrobial activity against various microorganisms nih.gov. This antimicrobial property can influence the composition and dynamics of microbial populations in different ecological niches, such as the oral cavity nih.gov. The effectiveness of fatty acids can be specific to certain bacterial species nih.gov. Interestingly, fatty acids produced as metabolic end-products by some bacteria may be inactive against the producing species while inhibiting the growth of others nih.gov.

This compound is also a volatile compound that can be produced by microbial activity and contribute to the aroma profiles in fermented foods, such as cheese solubilityofthings.comnih.gov. The presence and concentration of this compound in these environments are influenced by the microbial communities involved in the fermentation process nih.gov.

In the context of anaerobic fermentation, this compound can be a product of carbon chain elongation processes carried out by certain microorganisms nih.gov. These processes, where ethanol often serves as an electron donor, are influenced by factors such as the availability of inorganic carbon and the specific microbial species present nih.gov.

Research on the impact of fatty acids on microbial ecology is ongoing, with studies exploring their effects in various systems, including the gut microbiota of animals jafs.com.pl.

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC7H14O2 nih.govimarcgroup.com
Molecular Weight130.18 g/mol nih.gov
AppearanceColorless liquid nih.gov
OdorPungent, rancid nih.govhmdb.caimarcgroup.com
Solubility in WaterSlightly soluble (0.2419 g/100 mL at 15 °C, 2.82X10+3 mg/L at 25 °C) nih.govhmdb.ca
Solubility in EthanolVery soluble nih.govhmdb.ca
Solubility in EtherVery soluble nih.govhmdb.ca
Melting Point-10.5 °C (lit.) scientificlabs.co.uk
Boiling Point223 °C (lit.) scientificlabs.co.uk

Table 2: Examples of Biocatalytic Modifications Involving this compound

Modification TypeSubstrate(s) InvolvedEnzyme/Organism InvolvedProduct(s)Source
EsterificationThis compound, AlcoholLipase (Thermomyces lanuginosus)Heptanoate esters (e.g., Heptyl heptanoate) uminho.pt
Microbial FermentationEthanol, Propionic acidClostridium speciesThis compound google.comgoogle.com
Microbial MetabolismThis compoundPseudomonas species (P. aureofaciens, P. fluorescens, P. putida)3-oxopentanoate, Butanone nih.gov
Aldehyde DismutationHeptanal (B48729)Liver alcohol dehydrogenase, NAD+This compound, Heptanol rsc.org

Advanced Analytical Methodologies for Heptanoic Acid Detection and Characterization

Chromatographic Techniques for Heptanoic Acid Analysis

Chromatography is fundamental for separating this compound from other compounds in a sample matrix based on differential partitioning between a stationary phase and a mobile phase.

Gas Chromatography (GC) and Coupled Systems (e.g., GC/MS, GC/FID) for this compound Profiling

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. restek.comspringernature.comshimadzu.com GC separates components based on their boiling points and interaction with the stationary phase of the GC column. For the analysis of organic acids, including this compound, GC often requires derivatization to increase volatility and improve peak shape due to the polar nature of the carboxyl group. colostate.edu

Coupling GC with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) provides enhanced sensitivity and specificity for this compound analysis. GC-FID is a common setup for quantifying fatty acids, offering high sensitivity and linearity. nih.govhpst.czmdpi.com GC-MS is particularly powerful as it provides structural information through the fragmentation pattern of the molecule, enabling positive identification and profiling of this compound in complex mixtures. hmdb.caspringernature.comhmdb.cainteresjournals.org The mass spectrum of this compound shows characteristic fragments that aid in its identification. restek.comhmdb.ca GC-MS is considered a very powerful and reliable method for the analysis of short-chain fatty acids, including this compound, in various sample types such as feces, cecum content, and blood. springernature.com

Several studies highlight the application of GC and coupled systems for this compound profiling. For instance, GC-MS has been used to identify this compound as a component in the leaves of Phyllanthus amarus. interesjournals.org GC-FID methods have been developed and validated for the determination of fatty acids, sometimes using heptadecanoic acid as an internal standard. nih.gov The analysis of organic acids in distilled spirits has also successfully employed GC/FID, where this compound is among the compounds detected. hpst.cz

Table 1: Examples of GC and Coupled System Applications for this compound Analysis

TechniqueApplication AreaKey Findings / NotesSource
GC-MSShort-chain fatty acid analysisPowerful and reliable for analysis in biological samples (feces, cecum, blood). springernature.com
GC-MSPlant bioactive compound analysisIdentified this compound in Phyllanthus amarus leaves. interesjournals.org
GC-FIDFatty acid determinationMethod developed and validated for plasma fatty acids. nih.gov
GC/FIDOrganic acid analysis in spiritsIncluded in the profiling of organic acids in distilled spirits. hpst.cz
GC-MS (TMS)MetabolomicsProvides characteristic mass spectra for identification. hmdb.ca

Liquid Chromatography (LC) Approaches for this compound Detection

Liquid chromatography (LC) is another essential technique for separating and detecting this compound, particularly useful for compounds that are less volatile or require different separation mechanisms than GC. While GC is often preferred for volatile fatty acids, LC methods are also employed, sometimes coupled with mass spectrometry for increased sensitivity and specificity. semanticscholar.org

Reverse phase HPLC methods with UV detection have been developed for the analysis of organic acids, including this compound. perkinelmer.compragolab.cz These methods often utilize mobile phases containing acetonitrile (B52724) and water, with acidic modifiers like phosphoric acid or formic acid to optimize separation. perkinelmer.comsielc.com For LC-MS compatible applications, formic acid is typically used instead of phosphoric acid. sielc.com Specialized HPLC columns, such as those with polar-functional groups or low silanol (B1196071) activity, are used to improve the retention and separation of polar organic acids like this compound. pragolab.czsielc.com

LC-MS/MS methods have been developed for the quantitative determination of various organic acids, and while some focus on other fatty acids or related metabolites, the principles and techniques are applicable to this compound analysis, especially in complex biological matrices. nih.govnih.govnih.govmdpi.com Ion-pairing agents, such as perfluorothis compound, can be used in the mobile phase during LC-MS/MS analysis to improve the chromatographic behavior of analytes. lcms.czgoogle.com

Spectroscopic Methods in this compound Research

Spectroscopic techniques provide valuable information about the structure and concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including this compound. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework and functional groups within the molecule. chemicalbook.comhmdb.calmdb.cahmdb.cauq.edu.au

¹H NMR spectra of this compound show distinct signals corresponding to the protons in the methyl group, the methylene (B1212753) groups along the carbon chain, and the acidic proton of the carboxyl group. hmdb.cauq.edu.au The chemical shifts and splitting patterns of these signals provide definitive evidence for the presence and arrangement of these groups. hmdb.cauq.edu.au

¹³C NMR spectroscopy provides signals for each unique carbon atom in the this compound molecule. chemicalbook.comlmdb.ca The chemical shifts of these signals are characteristic of the carbon's environment (e.g., methyl, methylene, or carboxyl carbon), aiding in confirming the seven-carbon chain and the presence of the carboxylic acid function. chemicalbook.comlmdb.ca Two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC, can further correlate protons and carbons, providing more detailed structural confirmation. hmdb.ca NMR spectroscopy is a crucial tool for verifying the identity and purity of synthesized or isolated this compound.

Mass Spectrometry (MS) Applications in this compound Metabolomics

Mass spectrometry (MS) is an indispensable tool in metabolomics research, enabling the identification and quantification of metabolites, including fatty acids like this compound, in biological systems. ymdb.canih.govresearchgate.netmassbank.eumetabolomicsworkbench.org MS measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation of analytes.

In metabolomics studies, MS is often coupled with chromatographic techniques (GC-MS or LC-MS) to separate complex mixtures before mass analysis. hmdb.caspringernature.com This hyphenated approach allows for the identification and quantification of numerous metabolites simultaneously. This compound can be detected by MS in various ionization modes, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS. hmdb.cahmdb.caresearchgate.netmassbank.eu The fragmentation pattern observed in MS/MS experiments provides characteristic daughter ions that can be used for the selective detection and identification of this compound in complex biological matrices. massbank.eu

MS-based metabolomics has been applied to study fatty acid profiles in different biological samples, and this compound is often included in these analyses. hmdb.cametabolomicsworkbench.org The detection of this compound in biological fluids or tissues can serve as a biomarker or indicate specific metabolic processes. nih.govnih.gov High-resolution MS (HRMS) provides accurate mass measurements, which can help in the elemental composition determination of this compound and its related metabolites. researchgate.net

Sample Preparation and Derivatization Techniques for this compound Analysis

Effective sample preparation and, in many cases, derivatization are critical steps before the chromatographic and spectroscopic analysis of this compound, particularly when dealing with complex matrices or techniques like GC. colostate.edunih.govasm.orgoup.comresearchgate.net

Sample preparation aims to isolate and concentrate this compound from the matrix while removing interfering substances. Techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation for biological samples. nih.govmdpi.comnih.govlcms.czasm.orgnih.gov For instance, protein precipitation with solvents like methanol (B129727) has been used for the analysis of fatty acid metabolites in plasma. nih.govnih.gov Liquid-liquid extraction with solvents such as diethyl ether or heptane (B126788) is also employed for extracting fatty acids from various matrices. nih.govmdpi.com Solid-phase extraction using different stationary phases can selectively isolate carboxylic acids. nih.gov Emulsive liquid-liquid microextraction using this compound as the extractant has also been explored for environmental water samples. mdpi.com

Derivatization is often necessary for GC analysis of this compound to reduce its polarity and increase its volatility, leading to improved peak shape and sensitivity. colostate.edu Common derivatization methods for carboxylic acids include esterification, such as methylation or butylation. colostate.eduasm.orgoup.com Methyl ester derivatives are frequently used due to their relative stability. oup.com Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is another derivatization approach that can improve detection limits for volatile fatty acids in GC analysis. researchgate.net Derivatization can be performed using various reagents and conditions depending on the sample matrix and the specific analytical technique. colostate.edunih.govoup.combevital.no For example, derivatization with benzyl (B1604629) chloroformate has been used for GC-MS analysis of short-chain fatty acids in fecal samples. bevital.no Derivatization with 1-(bromoacetyl)pyrene has been applied for HPLC analysis with UV detection. nih.gov

The choice of sample preparation and derivatization techniques depends heavily on the sample type, the concentration of this compound, and the analytical method to be used. Optimization of these steps is crucial for achieving accurate and reliable results. mdpi.comasm.orgresearchgate.net

Table 2: Examples of Sample Preparation and Derivatization Techniques

TechniqueDescriptionApplication / NotesSource
Liquid-Liquid Extraction (LLE)Extraction using immiscible solvents (e.g., diethyl ether, heptane).Used for extracting fatty acids from various matrices, including biological samples. nih.govmdpi.com
Solid-Phase Extraction (SPE)Selective isolation using a solid sorbent.Applied for the extraction of carboxylic acids from biological fluids. nih.gov
Protein PrecipitationRemoval of proteins using solvents (e.g., methanol).Used for sample cleanup in biological samples prior to LC-MS/MS. nih.govnih.gov
Methyl Ester DerivatizationConversion of carboxylic acid to methyl ester.Common for GC analysis to increase volatility and improve peak shape. colostate.eduoup.com
SilylationIntroduction of a silyl (B83357) group (e.g., TMS, TBDMS).Can improve detection limits for volatile fatty acids in GC. colostate.eduresearchgate.net
Derivatization with BCFConversion to benzyl ester derivatives using benzyl chloroformate.Used for GC-MS analysis of short-chain fatty acids in fecal samples. bevital.no
Derivatization with 1-(bromoacetyl)pyreneUsed for derivatization prior to HPLC-UV analysis.Applied for the determination of valproic acid and this compound in biological fluids. nih.gov
Emulsive Liquid-Liquid MicroextractionMicroextraction using a small volume of extractant (e.g., this compound).Explored for the analysis of phthalic acid esters in environmental water samples. mdpi.com

Quantitative and Qualitative Analysis Considerations for this compound

The quantitative and qualitative analysis of this compound involves various chromatographic and spectroscopic techniques. These methods are crucial for identifying the presence of this compound in different matrices and determining its concentration and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable method frequently employed for the analysis of short-chain fatty acids, including this compound, in various samples such as feces, cecum content, and blood. nih.gov GC-MS is effective for both the separation and quantification of these fatty acids. nih.gov For GC-MS analysis, derivatization of fatty acids into their butyl esters can be performed to improve chromatographic behavior and detection. asm.orgnih.gov this compound has also been used as an internal standard in GC analysis for quantifying fatty acids in mixtures. sigmaaldrich.comasm.org The NIST WebBook provides GC-MS spectral data for this compound. nist.gov

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis of organic acids, including this compound. sielc.comperkinelmer.comedpsciences.org HPLC methods often utilize reverse-phase columns and mobile phases containing mixtures of acetonitrile, water, and an acid like phosphoric acid or formic acid. sielc.com UV detection is commonly used in HPLC for the analysis of organic acids. perkinelmer.compragolab.cz Derivatization of fatty acids into naphthacyl esters can enhance detection sensitivity in HPLC with UV detection. edpsciences.org HPLC coupled with fluorescence detection has also been reported for the analysis of this compound in blood plasma. nih.gov

Other analytical techniques for characterizing organic acids, which can be applied to this compound, include Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy. ontosight.ai Spectra for this compound, such as 1H NMR and IR, are available in databases. nist.govhmdb.ca

Quantitative analysis of this compound can be achieved through methods like gas chromatography with flame ionization detection (GC-FID) after appropriate sample preparation and derivatization. asm.orgnih.gov Calibration curves plotting peak area versus concentration are used for quantification. asm.org Titrimetric analysis is also a method for determining the purity of this compound. avantorsciences.comvwr.com

Qualitative analysis primarily involves identifying this compound based on its chromatographic retention time and spectral characteristics obtained from techniques like GC-MS, HPLC-UV, NMR, and IR. nist.govperkinelmer.comhmdb.cahmdb.ca Comparing these data with authentic standards and spectral libraries is essential for positive identification. nist.govperkinelmer.comhmdb.ca

Research findings highlight the application of these methods in diverse studies. For instance, GC-MS has been used to identify and quantify this compound in biological samples and industrial effluents. nih.govmostwiedzy.pl HPLC has been applied to analyze organic acids in beverages and for the separation of fatty acid derivatives. perkinelmer.comedpsciences.org Studies have also investigated the determination of carboxylic acids in wastewater using techniques like dispersive liquid-liquid microextraction combined with GC-MS. mostwiedzy.pl

While specific detailed research findings with extensive data tables solely focused on this compound's quantitative and qualitative analysis were not extensively found in the search results, the general methodologies and their application to fatty acids, including this compound, were well-documented. For example, a study on the determination of carboxylic acids in industrial effluents using GC-MS identified this compound at a concentration of 15.1 µg/mL in raw wastewater. mostwiedzy.pl Another study using HPLC with UV detection for organic acids reported limits of detection and quantitation for various acids, indicating the sensitivity of the method for similar compounds. perkinelmer.com

Illustrative Data on Analytical Method Performance (Based on related organic acid analysis)

AnalyteLOD (ppm)LOQ (ppm)
Lactic acid1.86.0
Acetic acid0.51.4
Butyric acid0.61.9
Isobutyric acid0.61.9
Propionic acid0.51.6
Valeric acid0.82.5
Isovaleric acid0.82.6
Methylvaleric acid1.03.2
Hexanoic acid0.92.9
Octanoic acid1.13.5

Note: These values are for illustrative purposes based on the analysis of similar organic acids and may not directly reflect the exact LOD/LOQ for this compound. perkinelmer.com

Another study using GC-MS for the determination of carboxylic acids in industrial effluents provided concentration levels for identified compounds, including this compound. mostwiedzy.pl

Concentration of Carboxylic Acids in Raw Wastewater mostwiedzy.pl

CompoundConcentration (µg/mL)
This compound15.1
Octanoic acidSlightly lower
Benzoic acid7.5
Nonanoic acidBelow 0.58
2-methylbenzoic acidSlightly lower
4-methylbenzoic acidSlightly lower
2,4-dimethylbenzoic acidBelow 0.58
Decanoic acidBelow 0.58
Dodecanoic acidBelow 0.58

These examples demonstrate the application of analytical techniques for both the qualitative identification and quantitative determination of this compound in complex samples.

Theoretical and Computational Studies on Heptanoic Acid

Molecular Modeling and Simulation Approaches for Heptanoic Acid

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to study the behavior of this compound molecules, particularly in condensed phases or at interfaces. While direct studies specifically on this compound using MD simulations were not extensively detailed in the search results, related studies on other medium-chain fatty acids like hexanoic acid provide a strong indication of the types of investigations possible. acs.orgacs.org Molecular dynamics simulations can be used to model bulk and surface properties, such as density, surface tension, and viscosity, over a range of temperatures. acs.orgacs.org These simulations often utilize force fields like AMBER or OPLS-AA to describe the interactions between atoms. acs.org Analysis of simulation data can reveal structural and orientational profiles of molecules at interfaces, as well as the nature of intermolecular interactions, such as hydrogen bonding between carboxylic headgroups and van der Waals interactions between alkyl chains. acs.org

Molecular modeling can also be applied to study the interaction of this compound or its derivatives with other molecules, such as in the context of self-assembly on surfaces. For instance, DFT calculations have been used to understand the arrangement of this compound molecules in hydrogen-bonded hexamers that can coassemble with other organic molecules on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). researchgate.net These studies highlight the role of both hydrogen bonding and van der Waals interactions in stabilizing such assemblies. researchgate.net

Quantum Chemical Calculations and Reactivity Descriptors of this compound

Quantum chemical calculations, including Density Functional Theory (DFT) methods, are powerful tools for investigating the electronic structure, stability, and reactivity of molecules. cuny.edu These calculations can provide detailed information about molecular geometry, energy levels, charge distribution, and vibrational frequencies. cuny.edu DFT calculations have been applied to study the arrangement and interactions of this compound molecules in hydrogen-bonded structures, such as cyclic hexamers. researchgate.net These calculations can help to understand the stability of different conformations and the nature of hydrogen bonding interactions. researchgate.net

Reactivity descriptors, derived from quantum chemical calculations, can provide insights into how this compound might react with other substances. These descriptors can include parameters such as frontier molecular orbital energies (e.g., HOMO and LUMO), partial atomic charges, and electrostatic potentials. cuny.eduresearchgate.net While specific reactivity descriptors for this compound were not detailed in the search results, quantum chemical calculations have been used to study the reaction networks and intermediates of other carboxylic acids, illustrating the applicability of these methods to understanding the reactivity of this functional group. researchgate.net Studies on the vapor-phase reaction of this compound with hydroxyl radicals have estimated a rate constant using a structure estimation method, demonstrating the use of computational approaches to predict reactivity in the environment. nih.gov

Quantum chemical calculations have also been used to model the structural parameters of fatty acid monolayers, including those with chain lengths relevant to this compound, at interfaces. rsc.org These calculations can predict molecular orientation and arrangement within ordered monolayers, and the results can be compared with experimental data. rsc.org

Homogeneous Nucleation Theory Applied to this compound Vapor Phases

Homogeneous nucleation is the process by which a new phase, such as liquid droplets, forms from a supersaturated vapor in the absence of foreign surfaces or particles. nist.gov Theoretical studies, such as the classical Becker-Döring-Zeldovitch theory and the Katz-Saltsburg-Reiss theory for associated vapors, have been applied to understand the homogeneous nucleation of substances like this compound in the vapor phase. aip.orgaip.orgresearchgate.net

Experimental measurements of homogeneous nucleation in this compound vapor have been conducted to study the temperature dependence of critical supersaturation. aip.orgaip.orgresearchgate.net These experimental results have been compared with the predictions of theoretical models. For this compound, the experimental measurements of critical supersaturation have shown good agreement with the predictions of nucleation theories that account for the small degree of hydrogen bond association in the vapor phase. aip.orgaip.orgfairfield.edu This suggests that theoretical models can effectively describe the initial stages of phase transition in this compound vapor. Studies have also explored the parameters of critical embryos formed during vapor nucleation, with calculated critical diameters for this compound reaching over 4 nm in certain temperature ranges. researchgate.net

Structure-Activity Relationship (SAR) Investigations of this compound (Computational Aspects)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish relationships between the structural and physicochemical properties of molecules and their biological or chemical activities. mdpi.comresearchgate.net Computational approaches play a significant role in SAR/QSAR investigations by calculating molecular descriptors and building predictive models. mdpi.comresearchgate.netoecd.org

While extensive computational SAR studies focused solely on this compound itself were not prominently featured in the search results, studies involving this compound derivatives or related fatty acids highlight the applicability of these methods. Computational SAR studies have been conducted on series of compounds containing a this compound moiety to understand their interactions with biological targets, such as enzymes or receptors. nih.govnih.gov These studies often involve techniques like molecular docking and molecular dynamics simulations to explore binding modes and affinities. nih.govnih.gov For example, molecular modeling studies have investigated how molecules containing a this compound moiety might bind to specific sites on proteins, influencing their function. nih.gov

Future Directions and Emerging Research Avenues for Heptanoic Acid

Integration of Multi-Omics Data in Heptanoic Acid Metabolic Pathway Elucidation

Understanding the complete metabolic landscape of this compound involves complex interactions at the genomic, proteomic, and metabolomic levels. The integration of multi-omics data is becoming a crucial approach to fully elucidate these pathways. This involves combining data from genomics (gene expression), proteomics (protein abundance and function), and metabolomics (small molecule profiles) to create a comprehensive picture of how this compound is synthesized, metabolized, and how its presence affects other cellular processes. ahajournals.orgmdpi.comfrontiersin.orgresearchgate.net

Integrated multi-omics analysis can help identify key enzymes, transporters, and regulatory elements involved in this compound metabolism that might not be apparent from single-omics studies. mdpi.comresearchgate.net For instance, correlating gene expression levels of enzymes with the abundance of specific metabolites in the this compound pathway can reveal rate-limiting steps or alternative routes. researchgate.net This approach can be particularly valuable in understanding this compound metabolism in different organisms or under varying physiological conditions. While much of the current multi-omics research focuses on broader metabolic contexts or other fatty acids like palmitic acid or hexanoic acid, the methodologies developed are directly applicable to this compound. ahajournals.orgfrontiersin.orgresearchgate.net

Research in this area could involve:

Genome-scale metabolic models: Developing and refining computational models that integrate genomic, transcriptomic, proteomic, and metabolomic data to simulate and predict this compound metabolic fluxes under different conditions. frontiersin.orgresearchgate.net

Identification of novel enzymes and pathways: Utilizing integrated data to discover previously uncharacterized enzymes or metabolic routes involved in this compound synthesis or degradation.

Understanding regulatory mechanisms: Elucidating the complex regulatory networks, including transcriptional and post-translational modifications, that control this compound metabolism.

Development of Novel Bio-Inspired Synthetic Strategies for this compound

Traditional chemical synthesis of this compound often involves processes that can be energy-intensive and rely on petrochemical feedstocks. expertmarketresearch.com Bio-inspired synthetic strategies offer a promising alternative, leveraging biological systems or principles to synthesize the compound more sustainably. This includes utilizing enzymes, microorganisms, or biomimetic processes. nih.govacs.org

Research is exploring the use of microbial fermentation to produce this compound from renewable biomass sources. marketresearchintellect.commarketresearchfuture.com This involves engineering microorganisms to efficiently convert sugars or other bio-based feedstocks into this compound. Advancements in synthetic biology and metabolic engineering are crucial for optimizing these microbial cell factories, improving yields, and reducing production costs. tudelft.nl

Examples of research directions include:

Engineered microorganisms: Developing novel microbial strains with enhanced metabolic pathways for efficient this compound production from various biomass sources.

Enzymatic synthesis: Exploring the use of isolated enzymes or enzyme cascades to catalyze specific steps in this compound synthesis under mild conditions.

Biomimetic catalysis: Designing synthetic catalysts that mimic the efficiency and selectivity of natural enzymes for this compound production.

Microbial electrosynthesis (MES): Investigating the potential of MES processes, which use microorganisms as catalysts and renewable electricity, for the sustainable production of carboxylic acids, including potentially this compound. tudelft.nl

Exploration of this compound's Role in Complex Biological Networks

Beyond its direct metabolic pathways, this compound interacts within complex biological networks, influencing various cellular processes and potentially having broader physiological effects. Understanding these roles requires investigating its interactions with proteins, lipids, and other metabolites within the cellular environment. researchgate.net

Research in this area could explore:

Protein interactions: Identifying and characterizing proteins that bind to or are modulated by this compound, potentially revealing new functional roles. Studies on fatty acid interactions with proteins like phospholipase A2 provide a precedent for this type of research. rcsb.org

Lipid metabolism modulation: Investigating how this compound influences the synthesis, degradation, and signaling of other lipids.

Signaling pathways: Exploring whether this compound acts as a signaling molecule or modulates key cellular signaling pathways.

Microbiome interactions: Studying the production and metabolism of this compound by the gut microbiome and its potential impact on host health. hmdb.ca Research on other short- and medium-chain fatty acids highlights the importance of the microbiome in their production and biological effects. researchgate.nethmdb.ca

Innovations in Sustainable Production Technologies for this compound

The increasing demand for sustainable chemicals is driving innovation in this compound production technologies. expertmarketresearch.commarketresearchintellect.commarketresearchfuture.comarchivemarketresearch.com Moving away from reliance on petrochemicals and optimizing resource efficiency are key focuses.

Innovations in this area include:

Utilization of renewable feedstocks: Expanding the range of renewable resources, such as agricultural waste or algae, that can be used as feedstocks for bio-based this compound production. expertmarketresearch.commarketresearchintellect.comarkema.com Castor oil is already being explored as a renewable source. atamanchemicals.comexpertmarketresearch.comarkema.com

Process optimization: Developing more energy-efficient and environmentally friendly chemical and biochemical processes for synthesis. This includes optimizing reaction conditions, separation techniques, and waste utilization. expertmarketresearch.com

Circular economy approaches: Integrating this compound production into biorefineries or other circular economy models to minimize waste and maximize resource utilization.

Advanced catalytic systems: Developing novel catalysts, including biocatalysts and heterogeneous catalysts, that improve the efficiency and selectivity of synthesis while reducing environmental impact. expertmarketresearch.comtudelft.nl

These future research directions highlight the growing interest in understanding this compound more comprehensively, from its fundamental biological roles to its sustainable production and integration into a bio-based economy.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound8094
Palmitic acid985
Hexanoic acid8819
Heptanal (B48729)31211
1-Hexene (B165129)8134
Castor oil8194
Phospholipase A2Not Applicable (Protein)
Ethyl heptanoate (B1214049)10984
Allyl heptanoate536774
Nonyl heptanoate536775
Sodium heptanoate23673470
Triheptanoin (B1683035)114709
Trenbolone enanthate135533
Testosterone enanthate10504
Drostanolone enanthate10851
Methenolone enanthate8772
Butyraldehyde261
2-Ethylhexanal10976
2-Ethylhexanoic acid8697

Interactive Data Tables (Note: The current capabilities allow for displaying static tables. Interactive features like sorting or filtering would require a different environment.)

Table 7.1: Potential Multi-Omics Data Integration Points for this compound Metabolism

Omics LayerData Type ExamplesRelevance to this compound Metabolism
GenomicsGene expression levels (RNA-Seq)Identifying genes encoding enzymes and transporters in the pathway. researchgate.net
ProteomicsProtein abundance and modificationsQuantifying metabolic enzymes and regulatory proteins. ahajournals.orgfrontiersin.org
MetabolomicsThis compound concentration, precursors, and derivativesDirectly measuring pathway intermediates and products. hmdb.ca
LipidomicsProfiles of other fatty acids and lipidsUnderstanding interactions and regulatory effects on lipid metabolism.

Table 7.2: Examples of Sustainable Feedstocks for Bio-based this compound Production

Feedstock TypeExamplesPotential for this compound Production
Vegetable OilsCastor oil, Coconut oilEstablished source, focus on sustainability. atamanchemicals.comexpertmarketresearch.comarkema.com
Lignocellulosic BiomassAgricultural residues, woodRequires breakdown into fermentable sugars.
AlgaeVarious algal speciesPotential for high yield and carbon capture.
CO2 and Renewable ElectricityCarbon dioxide, green energyEmerging microbial electrosynthesis. tudelft.nl

Q & A

Q. How can researchers determine the purity and structural identity of heptanoic acid in synthetic samples?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) to confirm molecular structure by analyzing proton and carbon environments.
  • Employ gas chromatography-mass spectrometry (GC-MS) to assess purity and detect volatile impurities.
  • Validate results against known standards and reference spectra. Detailed experimental protocols should include solvent selection, calibration curves, and reproducibility tests across multiple batches .

Q. What are the standard analytical methods for quantifying this compound in biological or environmental matrices?

Methodological Answer:

  • Derivatization-based GC-FID : Convert this compound to volatile derivatives (e.g., methyl esters) to enhance detection sensitivity. Optimize derivatization agents (e.g., BF₃-methanol) and reaction time .
  • High-performance liquid chromatography (HPLC) : Pair with UV detection at 210–220 nm for non-derivatized analysis. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to resolve co-eluting compounds .

Q. How should researchers design experiments to study this compound’s solubility and partitioning behavior?

Methodological Answer:

  • Conduct shake-flask experiments to measure octanol-water partition coefficients (log P). Control temperature (e.g., 25°C) and pH (e.g., 2.0–7.4) to mimic physiological conditions.
  • Use UV-Vis spectrophotometry or titration to quantify solubility. Report mean values with standard deviations from triplicate trials .

Advanced Research Questions

Q. How can adsorption kinetics of this compound at liquid-solid interfaces be modeled using advanced statistical frameworks?

Methodological Answer:

  • Compare Langmuir , Hill cooperative , and Matsuda models to assess molecular interactions. For this compound adsorbed on HOPG, the Hill model (cooperativity factor >1) often outperforms Langmuir due to intermolecular forces .
  • Fit experimental surface coverage data (e.g., Fig. 3a in ) using nonlinear regression. Validate models via Akaike information criterion (AIC) to select the best fit.

Q. What strategies resolve contradictions in reported limits of detection (LODs) for this compound across analytical methods?

Methodological Answer:

  • Compare method-specific parameters : For DI-SDME-GC-FID, LODs for this compound (0.008 mg L⁻¹) are lower than HS-SPME due to reduced volatility interference. Calibrate using internal standards (e.g., deuterated analogs) to mitigate matrix effects .
  • Meta-analysis : Systematically review studies (e.g., via PRISMA guidelines) to identify confounding variables (e.g., derivatization efficiency, column type) .

Q. How can researchers design dose-response meta-analyses for this compound’s metabolic effects in preclinical studies?

Methodological Answer:

  • Apply FINER criteria to formulate hypotheses: Ensure questions are feasible (e.g., rodent models), novel (e.g., mitochondrial β-oxidation pathways), and ethically aligned.
  • Use PICO framework : Define Population (e.g., hepatocytes), Intervention (this compound dosage), Comparison (control vs. treated), and Outcomes (e.g., ATP production). Aggregate data using random-effects models to account for heterogeneity .

Data Presentation and Reproducibility

Q. How should researchers present contradictory data on this compound’s surface activity in scientific papers?

Methodological Answer:

  • Use comparative tables to juxtapose conflicting results (e.g., surface tension measurements under varying pH). Highlight methodological differences (e.g., pendant drop vs. Wilhelmy plate techniques).
  • Discuss potential confounders (e.g., trace surfactants in solvents) and propose validation experiments (e.g., purity assays) .

Q. What protocols ensure reproducibility in this compound synthesis and characterization?

Methodological Answer:

  • Document step-by-step synthesis (e.g., oxidation of 1-heptanol) with exact reagent ratios, catalysts (e.g., CrO₃), and purification steps (e.g., fractional distillation).
  • Include supplementary files with raw NMR/GC-MS spectra and instrument settings (e.g., column temperature gradients) .

Tables for Key Analytical Parameters

Method LOD (mg L⁻¹) RSD (%) Applicability Reference
DI-SDME-GC-FID0.0089.0Low-volatility matrices
HS-SPME-GC-FID0.01211.4High-volatility environments
HPLC-UV0.55.2Aqueous solutions (pH 3–7)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.